Chemical structure and properties of 1-Benzyl-N-methylcyclohexylamine hydrochloride
Chemical structure and properties of 1-Benzyl-N-methylcyclohexylamine hydrochloride
An In-Depth Technical Guide to 1-Benzyl-N-methylcyclohexylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 1-Benzyl-N-methylcyclohexylamine hydrochloride, a distinct member of the arylcyclohexylamine class of chemical compounds. While direct literature on this specific molecule is sparse, this guide synthesizes information from foundational organic chemistry principles and data from closely related structural analogs to provide a robust resource for research and development professionals. The guide covers chemical identity, a detailed synthetic protocol via reductive amination, methodologies for structural elucidation and analytical characterization, an inferred pharmacological profile based on structure-activity relationships, and essential safety protocols.
Introduction and Scientific Context
The arylcyclohexylamine scaffold is a cornerstone in medicinal chemistry and pharmacology, most famously represented by dissociative anesthetics like phencyclidine (PCP) and ketamine.[1] These compounds primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurotransmission.[1] The continued exploration of this chemical class is driven by the quest for novel therapeutics with improved side-effect profiles for treating depression, chronic pain, and neurodegenerative disorders.
1-Benzyl-N-methylcyclohexylamine distinguishes itself from common analogs like PCP or N-Methyl-1-phenylcyclohexylamine by the presence of a benzyl group (phenylmethyl) at the 1-position of the cyclohexyl ring, rather than a phenyl group directly attached to the ring. This introduces a methylene spacer, altering the steric and electronic profile of the molecule, which can significantly impact its interaction with biological targets. This guide serves as a foundational document for researchers investigating this and other novel arylcyclohexylamine derivatives.
Chemical Identity and Physicochemical Properties
The hydrochloride salt enhances the compound's stability and solubility in polar solvents, making it suitable for laboratory preparation and handling.
Caption: Chemical Structure of 1-Benzyl-N-methylcyclohexylamine Hydrochloride
Table 1: Physicochemical and Identity Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-1-(phenylmethyl)cyclohexan-1-amine hydrochloride | - |
| Molecular Formula | C₁₄H₂₂ClN | Calculated |
| Molecular Weight | 239.79 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane | Inferred |
| Calculated LogP | ~3.8 | Inferred from analogs[2][3] |
Synthesis and Purification
The most direct and efficient route to synthesize 1-Benzyl-N-methylcyclohexylamine is through the reductive amination of 1-benzylcyclohexanone with methylamine.[4] This method is widely applicable for creating secondary amines from ketones and primary amines.
Rationale for Synthetic Approach
Reductive amination is a one-pot reaction that first involves the formation of an imine (or enamine) intermediate from the ketone and amine, which is then reduced in situ to the desired amine.[4] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as it is a mild and selective reducing agent, particularly effective for imines and enamines, and tolerant of most functional groups. It is less reactive towards the starting ketone compared to stronger agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), thereby minimizing side reactions such as the reduction of the ketone to an alcohol.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Caption: Synthetic Workflow via Reductive Amination.
Detailed Experimental Protocol
Materials:
-
1-Benzylcyclohexanone (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (anhydrous)
-
Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzylcyclohexanone dissolved in anhydrous DCM.
-
Amine Addition: Add the methylamine solution to the flask and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions over 15 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with deionized water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase product, likely as a pale yellow oil.
-
Salt Formation: Dissolve the crude freebase oil in a minimal amount of anhydrous diethyl ether. While stirring, add the hydrogen chloride solution in ether dropwise. The hydrochloride salt should precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield 1-Benzyl-N-methylcyclohexylamine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Structural Elucidation and Analytical Characterization
Confirmation of the synthesized product's identity and purity is paramount. The following techniques are standard for the characterization of such novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
-
¹H NMR (predicted, in CDCl₃ or D₂O):
-
Aromatic Protons: A multiplet between δ 7.2-7.4 ppm, integrating to 5H, corresponding to the phenyl ring protons.
-
Benzyl CH₂: A singlet or AB quartet around δ 2.8-3.0 ppm, integrating to 2H. The geminal protons may be diastereotopic, leading to a more complex splitting pattern.
-
N-Methyl Group: A singlet around δ 2.4-2.6 ppm, integrating to 3H.[5] In the hydrochloride salt, this signal may be slightly downfield and could show coupling to the N-H proton.
-
Cyclohexyl Protons: A series of broad multiplets between δ 1.2-2.0 ppm, integrating to 10H.
-
N-H Proton (HCl salt): A broad, exchangeable singlet, potentially in the δ 9-11 ppm range, which would disappear upon D₂O exchange.
-
-
¹³C NMR (predicted, in CDCl₃ or D₂O):
-
Aromatic Carbons: Signals between δ 125-140 ppm. The ipso-carbon (attached to the CH₂) will be a weak quaternary signal.
-
Quaternary C1: A key signal around δ 60-65 ppm, representing the carbon atom bearing both the benzyl and amino groups.
-
Benzyl CH₂: A signal around δ 45-50 ppm.
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region, typically between δ 20-40 ppm.
-
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI) is ideal for the hydrochloride salt.
-
Expected Molecular Ion: In positive ion mode, the base peak would correspond to the freebase [M+H]⁺.
-
Calculated m/z for C₁₄H₂₁N + H⁺ = 204.1747
-
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation will be the loss of the benzyl radical (C₇H₇•, 91 Da) or the tropylium cation (C₇H₇⁺, m/z = 91), which is often the base peak in the EI spectrum of benzyl compounds.[5]
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen is a characteristic fragmentation for amines. This could lead to the loss of alkyl fragments from the cyclohexane ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Technique: Attenuated Total Reflectance (ATR) on the solid sample.
-
Key Absorption Bands (predicted, cm⁻¹):
-
N-H Stretch: A broad and strong absorption band in the range of 2400-2800 cm⁻¹, characteristic of a secondary amine salt (R₂NH₂⁺).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).
-
C=C Stretch (Aromatic): Overtone bands and fundamental vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
Inferred Pharmacological Profile
Disclaimer: The following section is based on structural analogy to known arylcyclohexylamines. 1-Benzyl-N-methylcyclohexylamine hydrochloride has not been evaluated in formal pharmacological studies. All handling should be conducted with the assumption that it is a potent, biologically active compound.
The core arylcyclohexylamine structure is a well-established pharmacophore for NMDA receptor antagonists.[1]
-
Primary Mechanism of Action (Hypothesized): The molecule is predicted to function as a non-competitive NMDA receptor antagonist. The bulky 1-substituted cyclohexyl ring and the amine are crucial for binding within the ion channel pore of the NMDA receptor complex.
-
Structure-Activity Relationship (SAR) Insights:
-
N-Alkyl Substitution: The N-methyl group is a common feature in active analogs. Replacing the piperidine ring of PCP with N-alkyl groups generally retains activity, though it may decrease potency.[6]
-
Aryl Group Modification: The introduction of a methylene spacer between the phenyl ring and the cyclohexyl core (forming a benzyl group) is a significant modification. This increases the flexibility and distance of the aromatic ring relative to the amine core. This change could alter binding affinity, selectivity for NMDA receptor subunits, or introduce activity at other targets such as monoamine transporters (SERT, DAT, NET).
-
-
Potential Applications: As a research chemical, this compound could be used to probe the steric and electronic requirements of the NMDA receptor binding site. Its unique structure may confer a different profile of psychoactive or therapeutic effects compared to its phenyl-substituted counterparts, potentially altering properties like duration of action, potency, and the balance between dissociative and stimulant effects.
Safety and Handling
Given its structural relationship to controlled substances and potent neuroactive agents, 1-Benzyl-N-methylcyclohexylamine hydrochloride must be handled with extreme care by trained personnel in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles at all times.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid creating dust. For solution preparation, use a fume hood or a well-ventilated area.
-
Exposure Routes: Primary exposure routes are inhalation of the powder, skin/eye contact, and ingestion. The compound is predicted to be harmful if swallowed.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.
Conclusion
1-Benzyl-N-methylcyclohexylamine hydrochloride is a novel research chemical within the broader class of arylcyclohexylamines. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling. By leveraging a logical reductive amination strategy and established analytical techniques, researchers can confidently prepare and verify this compound. Its unique structural modification—the benzyl group at the 1-position—warrants further investigation to understand its impact on NMDA receptor binding and overall pharmacological profile. As with all novel psychoactive analogs, rigorous safety protocols are essential throughout its lifecycle.
References
- Brady, K. T., Balster, R. L., & May, E. L. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 244(3), 943–948.
-
Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved February 15, 2026, from [Link]
-
Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1520. [Link]
-
ChemSrc. (2025, September 9). Cyclohexanamine,N-methyl-1-phenyl-. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262910, N-Methyl-1-phenylcyclohexylamine. Retrieved February 15, 2026, from [Link].
-
Koprivica, A., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 2807–2818. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85802504, N-ethyl-N-methyl-1-phenylcyclohexan-1-amine. Retrieved February 15, 2026, from [Link].
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine. Retrieved February 15, 2026, from [Link]
-
Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 809-820. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclohexanamine,N-methyl-1-phenyl | CAS#:2201-16-3 | Chemsrc [chemsrc.com]
- 3. N-Methyl-1-phenylcyclohexylamine | C13H19N | CID 262910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. prepchem.com [prepchem.com]
- 6. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
